molecular formula C10H12N4S B13747203 3-(4-Propylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(4-Propylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13747203
M. Wt: 220.30 g/mol
InChI Key: YVSXBGDVBNGSDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Propylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a pyridine ring substituted with a propyl group and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Propylpyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the thiadiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiadiazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Propylpyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional

Properties

Molecular Formula

C10H12N4S

Molecular Weight

220.30 g/mol

IUPAC Name

3-(4-propylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C10H12N4S/c1-2-3-7-4-5-12-8(6-7)9-13-10(11)15-14-9/h4-6H,2-3H2,1H3,(H2,11,13,14)

InChI Key

YVSXBGDVBNGSDZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NC=C1)C2=NSC(=N2)N

Origin of Product

United States

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